molecular formula C12H16O2 B8749844 4-(Pentan-2-yl)benzoic acid

4-(Pentan-2-yl)benzoic acid

Cat. No. B8749844
M. Wt: 192.25 g/mol
InChI Key: XSYVYNBKHGSGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pentan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pentan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pentan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Pentan-2-yl)benzoic acid

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-pentan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O2/c1-3-4-9(2)10-5-7-11(8-6-10)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

XSYVYNBKHGSGMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 4-(pentan-2-yl)benzoate (634 mg, 3.1 mmol), lithium hydroxide monohydrate (646 mg, 15.4 mmol), tetrahydrofuran (12.0 mL), methanol (4.0 mL) and water (4.0 mL) was stirred at 20° C. for 4 hours. The mixture was acidified to pH=3-4. The mixture was extracted with ethyl acetate (20 ml×3). The organic phase was dried by sodium sulfate. The mixture was filtered. The filtrate was concentrated and the residue was purified by column chromatography (silica gel, petroleum/ethyl acetate=6:1) to gave 4-(pentan-2-yl)benzoic acid (E1-c) as a white solid (487 mg, 82%). LRMS (M−H)− m/z: 192.12. found 192.
Name
methyl 4-(pentan-2-yl)benzoate
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
646 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of lithium hydroxide (121 mg, 2.9 mmol) in tetrahydrofuran, methanol and water (20 mL, 3:1:1, V/V) was added methyl 4-(pentan-2-yl)benzoate (170 mg, 0.58 mmol). The reaction mixture was stirred at room temperature for 1 hour. The mixture was quench with 10% hydrochloric acid aqueous, extracted with dichloromethane and menthol (20 ml, 10:1), the combine organic layer was dried by anhydrous sodium sulfate, filtered and concentrated to give product 4-(pentan-2-yl)benzoic acid as a white yield (160 mg, 99%).
Quantity
121 mg
Type
reactant
Reaction Step One
Name
methyl 4-(pentan-2-yl)benzoate
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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